molecular formula C22H32Cl2N2O2 B2385560 1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1219157-77-3

1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2385560
CAS RN: 1219157-77-3
M. Wt: 427.41
InChI Key: QEVBUZJKKINGSQ-UHFFFAOYSA-N
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Description

1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, commonly known as IPP, is a highly potent and selective agonist of the μ-opioid receptor. It is widely used in scientific research to study the mechanism of action of opioids, as well as to investigate potential therapeutic targets for the treatment of pain and addiction.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of PPARgamma Agonists: Research into the structure-activity relationship of phenyl alkyl ether moieties led to the synthesis of potent and selective PPARgamma agonists with improved aqueous solubility, highlighting the chemical versatility and potential therapeutic applications of similar compounds (J. Collins et al., 1998).
  • New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates: Designed as potential dual antihypertensive agents, these compounds were synthesized and characterized, showing the importance of structural modifications in medicinal chemistry (Pavlína Marvanová et al., 2016).

Pharmacological Applications

  • Anticonvulsant Activity: A study synthesized hybrid compounds combining chemical fragments of known antiepileptic drugs, revealing several compounds with broad spectra of anticonvulsant activity, demonstrating the potential for developing new therapeutic agents (K. Kamiński et al., 2015).
  • Src Kinase Inhibitory and Anticancer Activities: A multi-step synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives evaluated as Src kinase inhibitors showcased a novel approach to anticancer drug development, with some compounds displaying significant inhibitory potency (Deepti Sharma et al., 2010).

Chemical Properties and Reactivity

  • Functionally Substituted Enamines in Heterocyclic Synthesis: This research illustrates the reactivity of glyoxal diphenylhydrazone toward electrophilic reagents, contributing to the field of heterocyclic chemistry and offering insights into the synthesis of novel compounds (H. M. Hassaneen et al., 2005).

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.2ClH/c1-18(2)21-10-6-7-11-22(21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-4-3-5-9-19;;/h3-11,18,20,25H,12-17H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVBUZJKKINGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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